molecular formula C23H23BN2O2 B13917656 9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole

9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole

Cat. No.: B13917656
M. Wt: 370.3 g/mol
InChI Key: IGAHIIMPIJVOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole is a complex organic compound that features a pyridoindole core linked to a phenyl ring substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole typically involves the following steps:

    Formation of the Pyridoindole Core: This can be achieved through a series of cyclization reactions starting from appropriate indole and pyridine precursors.

    Borylation Reaction: The phenyl ring is functionalized with a dioxaborolane group using a borylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism by which 9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole exerts its effects depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole is unique due to its combination of a pyridoindole core and a dioxaborolane-substituted phenyl ring

Properties

Molecular Formula

C23H23BN2O2

Molecular Weight

370.3 g/mol

IUPAC Name

9-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole

InChI

InChI=1S/C23H23BN2O2/c1-22(2)23(3,4)28-24(27-22)16-9-7-10-17(15-16)26-20-13-6-5-11-18(20)19-12-8-14-25-21(19)26/h5-15H,1-4H3

InChI Key

IGAHIIMPIJVOGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3N=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.